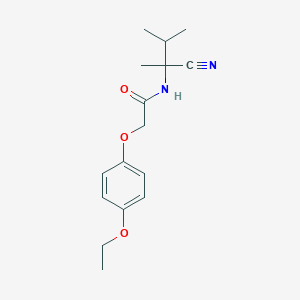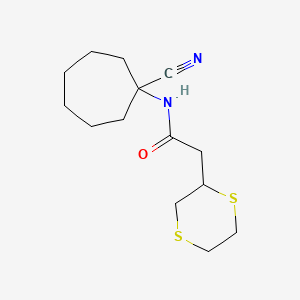![molecular formula C23H26N4O2 B2785731 N-[4-[[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]phenyl]acetamide CAS No. 2380187-22-2](/img/structure/B2785731.png)
N-[4-[[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]phenyl]acetamide, commonly known as QNZ, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in cancer therapy. QNZ belongs to the class of quinazoline derivatives and has been shown to exhibit potent anti-tumor activity in various cancer cell lines.
Mécanisme D'action
QNZ exerts its anti-tumor activity by inhibiting the activity of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in cell survival, proliferation, and inflammation. It is overexpressed in many cancer cell types and is associated with tumor growth and resistance to chemotherapy. QNZ inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of its target genes.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, QNZ has been shown to exhibit anti-inflammatory and immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to promote the production of anti-inflammatory cytokines, such as IL-10. QNZ has also been shown to enhance the activity of natural killer cells and to promote the differentiation of regulatory T cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of QNZ is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. It also exhibits anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of various inflammatory and autoimmune diseases. However, QNZ has some limitations in lab experiments. It has low solubility in water and may require the use of organic solvents for administration. QNZ also has a short half-life, which may limit its efficacy in vivo.
Orientations Futures
There are several future directions for QNZ research. One direction is the development of more potent and selective inhibitors of NF-κB. Another direction is the investigation of the potential applications of QNZ in combination therapy with other anti-cancer agents. QNZ may also be useful in the treatment of various inflammatory and autoimmune diseases, and further research in this area is warranted. Additionally, the development of more effective drug delivery systems for QNZ may improve its efficacy in vivo.
Méthodes De Synthèse
The synthesis of QNZ involves a multi-step process that starts with the reaction of 2-aminobenzonitrile with benzaldehyde to form 2-(benzylideneamino)benzonitrile. This intermediate is then reacted with piperidine, followed by the addition of 4-(chloromethyl)phenylacetic acid to yield QNZ.
Applications De Recherche Scientifique
QNZ has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. QNZ has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-[4-[[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-17(28)25-20-8-6-18(7-9-20)14-26-12-10-19(11-13-26)15-27-16-24-22-5-3-2-4-21(22)23(27)29/h2-9,16,19H,10-15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRFDFZGYBUBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide](/img/structure/B2785649.png)
![N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2785650.png)
![2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid](/img/structure/B2785653.png)


![1-(3-fluorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2785659.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2785662.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)



![(E)-methyl 2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2785669.png)
